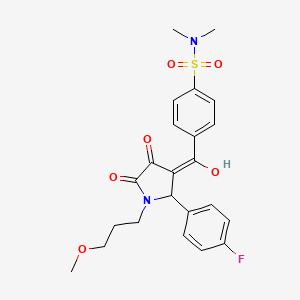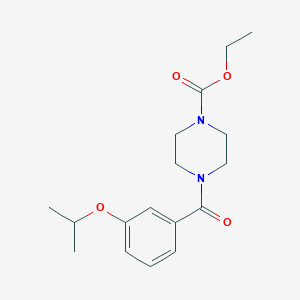
Cambridge id 7008495
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 7008495, also known by its chemical structure C23H25FN2O6S, is a compound with a diverse range of applications in scientific research. This compound contains a total of 60 bonds, including 35 non-hydrogen bonds, 17 multiple bonds, 8 rotatable bonds, 5 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amide (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic routes for Cambridge id 7008495 involve multiple steps, including the formation of aromatic rings and the introduction of functional groups such as fluorine, hydroxyl, and sulfonamide. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Cambridge id 7008495 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cambridge id 7008495 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cambridge id 7008495 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Cambridge id 7008495 include other fluorinated aromatic compounds, sulfonamides, and tertiary amides. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-[(E)-[2-(4-fluorophenyl)-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O6S/c1-25(2)33(30,31)18-11-7-16(8-12-18)21(27)19-20(15-5-9-17(24)10-6-15)26(13-4-14-32-3)23(29)22(19)28/h5-12,20,27H,4,13-14H2,1-3H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFANESRNUJQPH-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Chloro-4-methylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)
![(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol](/img/structure/B5350100.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![6-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-2-pyridinecarbonitrile](/img/structure/B5350129.png)
![2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-ETHYLPHENYL)ACETAMIDE](/img/structure/B5350131.png)


![1-(2,3-dimethoxybenzyl)-3-{[(2-furylmethyl)(methyl)amino]methyl}-3-hydroxypiperidin-2-one](/img/structure/B5350150.png)

![2-[(3Z)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B5350171.png)
![3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B5350174.png)
